A2B Receptor Affinity
PSB-1115 demonstrates an equilibrium dissociation constant (Ki) of 53.4 nM for the human adenosine A₂B receptor, as determined by competitive radioligand binding assays using [¹²⁵I]ZM-241385 [1]. This affinity places it in an intermediate range: it is approximately 96-fold less potent than the ultra-high affinity antagonist PSB-603 (Ki = 0.553 nM) , but approximately 27-fold more potent than the older xanthine-derived antagonist MRS-1754 (Ki = 1.45–1.97 nM) . This specific potency window is valuable for studies where extreme target engagement is not required or may be undesirable.
| Evidence Dimension | Binding Affinity (Ki) for Human A2B Adenosine Receptor |
|---|---|
| Target Compound Data | 53.4 nM |
| Comparator Or Baseline | PSB-603: 0.553 nM; MRS-1754: 1.45–1.97 nM |
| Quantified Difference | PSB-1115 is 96-fold less potent than PSB-603; 27-fold more potent than MRS-1754 |
| Conditions | Competitive radioligand binding assay using [¹²⁵I]ZM-241385 or [³H]MRS-1754 in HEK293 cells expressing recombinant human A2B receptors |
Why This Matters
This intermediate potency enables dose-response studies that avoid the potential for irreversible or ultra-high occupancy effects seen with picomolar antagonists, providing a more graded pharmacological response.
- [1] BindingDB BDBM50110981: Affinity Data for PSB-1115 at human adenosine A2B receptor. Ki = 53.4 nM. View Source
